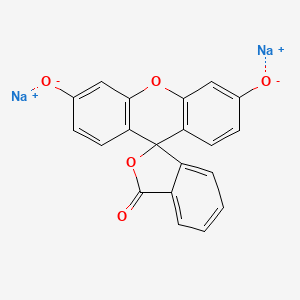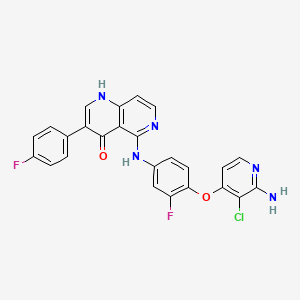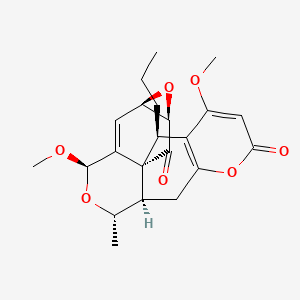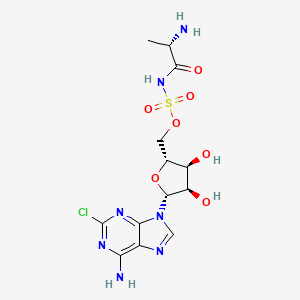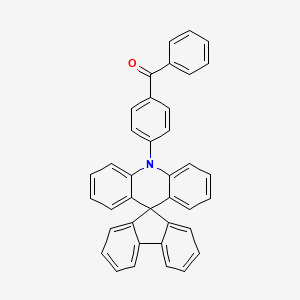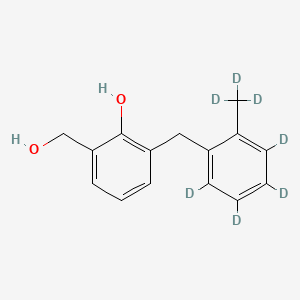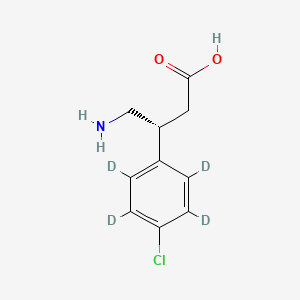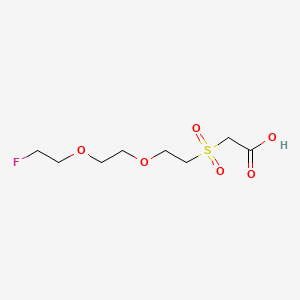
F-Peg2-SO2-cooh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
F-Peg2-SO2-cooh is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based PROTAC linker, which means it is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). These chimeras are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system . The molecular formula of this compound is C8H15O6SF, and it has a molecular weight of 258.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
F-Peg2-SO2-cooh is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and other reagentsThe reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and controlled environments. The process ensures high purity and consistency of the final product. The compound is then purified using techniques such as chromatography and crystallization to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
F-Peg2-SO2-cooh undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often include modified PEG derivatives with different functional groups, which can be used in various applications .
Scientific Research Applications
F-Peg2-SO2-cooh has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to selectively degrade target proteins.
Biology: Employed in cell culture studies and ligand synthesis support.
Medicine: Utilized in drug-release systems and nanotechnology for targeted drug delivery.
Industry: Applied in the development of new materials and polyethylene glycol-modified functional coatings.
Mechanism of Action
The mechanism of action of F-Peg2-SO2-cooh involves its role as a PROTAC linker. PROTACs contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
F-Peg2-SO2-cooh is unique due to its specific functional groups and its role as a PROTAC linker. Similar compounds include other PEG-based linkers used in PROTAC synthesis, such as:
F-Peg2-NH2: Another PEG-based linker with an amine functional group.
F-Peg2-OH: A PEG-based linker with a hydroxyl functional group.
These similar compounds share the PEG backbone but differ in their functional groups, which can influence their reactivity and applications.
Properties
Molecular Formula |
C8H15FO6S |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid |
InChI |
InChI=1S/C8H15FO6S/c9-1-2-14-3-4-15-5-6-16(12,13)7-8(10)11/h1-7H2,(H,10,11) |
InChI Key |
KRUJQFYLGMAWIL-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCS(=O)(=O)CC(=O)O)OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



